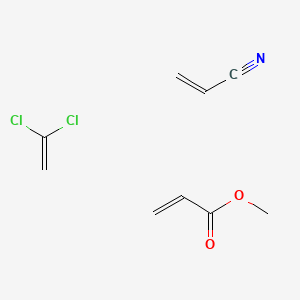

1,1-Dichloroethene;methyl prop-2-enoate;prop-2-enenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

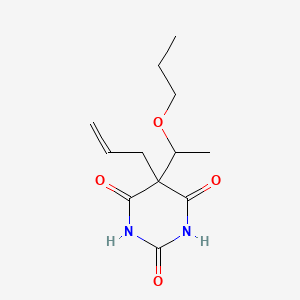

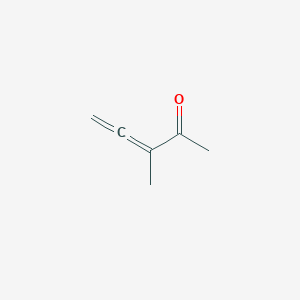

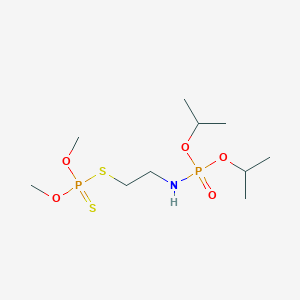

The compound “1,1-Dichloroethene; methyl prop-2-enoate; prop-2-enenitrile” is a combination of three distinct chemical entities: 1,1-Dichloroethene, methyl prop-2-enoate, and prop-2-enenitrile. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

1. 1,1-Dichloroethene

It is a colorless liquid with a sharp odor and is poorly soluble in water but soluble in organic solvents . This compound is primarily used as a comonomer in the polymerization of vinyl chloride, acrylonitrile, and acrylates .

2. Methyl Prop-2-enoate

It is a colorless liquid with a characteristic acrid odor and is mainly produced to make acrylate fiber, which is used to weave synthetic carpets . It is also a reagent in the synthesis of various pharmaceutical intermediates .

3. Prop-2-enenitrile

It is a colorless volatile liquid with a pungent odor and is used as a monomer in the production of polyacrylonitrile and other polymers .

準備方法

1. 1,1-Dichloroethene: 1,1-Dichloroethene is produced by the dehydrochlorination of 1,1,2-trichloroethane, a relatively unwanted byproduct in the production of 1,1,1-trichloroethane and 1,2-dichloroethane. The conversion is a base-catalyzed reaction that uses either sodium hydroxide or calcium hydroxide at a temperature of around 100°C .

2. Methyl Prop-2-enoate: Methyl prop-2-enoate is typically produced by the esterification of acrylic acid with methanol under acid catalysis, such as sulfuric acid or p-toluenesulfonic acid . Another method involves the transesterification of methyl lactate in the presence of ethenone .

3. Prop-2-enenitrile: Prop-2-enenitrile is produced by the ammoxidation of propylene, where propylene, ammonia, and oxygen react in the presence of a catalyst to form acrylonitrile .

化学反応の分析

1. 1,1-Dichloroethene: 1,1-Dichloroethene undergoes various chemical reactions, including polymerization to form polyvinylidene chloride. It can also undergo dehydrochlorination to form chloroacetylene .

2. Methyl Prop-2-enoate: Methyl prop-2-enoate can undergo polymerization to form polymethyl acrylate. It can also participate in Michael addition reactions and Diels-Alder reactions .

3. Prop-2-enenitrile: Prop-2-enenitrile can undergo polymerization to form polyacrylonitrile. It can also participate in nucleophilic addition reactions and can be hydrolyzed to form acrylamide .

科学的研究の応用

1. 1,1-Dichloroethene: 1,1-Dichloroethene is used in the production of high-purity silicon dioxide films in semiconductor device fabrication . It is also used as a comonomer in the production of various polymers .

2. Methyl Prop-2-enoate: Methyl prop-2-enoate is used as a co-monomer with a variety of vinyl and acrylic monomers in the polymerization of various polymers . It is also used in the synthesis of pharmaceutical intermediates and as a reagent in organic synthesis .

3. Prop-2-enenitrile: Prop-2-enenitrile is used in the production of polyacrylonitrile, which is a precursor for carbon fiber . It is also used in the production of acrylamide and other chemicals .

作用機序

1. 1,1-Dichloroethene: 1,1-Dichloroethene exerts its effects through metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause cellular damage .

2. Methyl Prop-2-enoate: Methyl prop-2-enoate acts as a monomer in polymerization reactions, where it undergoes free radical polymerization to form polymethyl acrylate .

3. Prop-2-enenitrile: Prop-2-enenitrile acts as a monomer in polymerization reactions to form polyacrylonitrile. It can also undergo nucleophilic addition reactions to form various derivatives .

類似化合物との比較

1. 1,1-Dichloroethene: Similar compounds include vinyl chloride and 1,2-dichloroethane. 1,1-Dichloroethene is unique in its ability to form polyvinylidene chloride, which has distinct properties compared to polyvinyl chloride .

2. Methyl Prop-2-enoate: Similar compounds include ethyl acrylate and butyl acrylate. Methyl prop-2-enoate is unique in its lower boiling point and higher reactivity in polymerization reactions .

3. Prop-2-enenitrile: Similar compounds include methacrylonitrile and crotonitrile. Prop-2-enenitrile is unique in its use as a precursor for carbon fiber production .

特性

CAS番号 |

24968-80-7 |

|---|---|

分子式 |

C9H11Cl2NO2 |

分子量 |

236.09 g/mol |

IUPAC名 |

1,1-dichloroethene;methyl prop-2-enoate;prop-2-enenitrile |

InChI |

InChI=1S/C4H6O2.C3H3N.C2H2Cl2/c1-3-4(5)6-2;1-2-3-4;1-2(3)4/h3H,1H2,2H3;2H,1H2;1H2 |

InChIキー |

JXNCOIYSKIAACX-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C=C.C=CC#N.C=C(Cl)Cl |

関連するCAS |

24968-80-7 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate](/img/structure/B14699121.png)

![6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B14699168.png)

![8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B14699196.png)